![molecular formula C22H25N3O B2646272 (3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide CAS No. 2034578-43-1](/img/structure/B2646272.png)
(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide
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Overview
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid - a cage-like derivative of diamond. Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration . The ‘N-([2,4’-bipyridin]-4-ylmethyl)’ part of the molecule suggests the presence of a bipyridine group attached to the adamantane structure via a methylene (-CH2-) spacer .
Synthesis Analysis
The synthesis of adamantane derivatives often involves Friedel–Crafts alkylation reactions . For example, diamines can be synthesized by Friedel–Crafts alkylation reactions between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous NaOH solution .Molecular Structure Analysis
The adamantane part of the molecule is a highly symmetrical cage-like structure composed of three cyclohexane rings . It is characterized by its stability and resistance to thermal and chemical stress .Chemical Reactions Analysis
Adamantane derivatives can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions that “(3r,5r,7r)-N-([2,4’-bipyridin]-4-ylmethyl)adamantane-1-carboxamide” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
Adamantane is a colorless, crystalline solid at room temperature . It has a high melting point and is soluble in polar solvents . The physical and chemical properties of “(3r,5r,7r)-N-([2,4’-bipyridin]-4-ylmethyl)adamantane-1-carboxamide” would depend on the specific functional groups present in the molecule.Scientific Research Applications
Drug Discovery
Adamantane compounds, including N-({[2,4’-bipyridine]-4-yl}methyl)adamantane-1-carboxamide, are known for their diverse therapeutic applications and play a crucial role in drug discovery . Their hydrophobic nature enables modifications across different drug classes .
Antiviral Applications
Adamantane derivatives have been recognized for their potent anti-influenza A activity . This has initiated the era of adamantane-based drug discovery .
Antibacterial and Antifungal Properties
Adamantane compounds, including the one , have been recognized for their antibacterial and antifungal properties .
Anti-inflammatory Applications
Adamantane derivatives have shown anti-inflammatory activities , making them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Applications
Adamantane derivatives have exhibited the capability to disrupt various enzymes, showcasing a wide array of therapeutic activities, including anticancer effects .
Anti-Parkinson Applications
Adamantane derivatives have shown anti-Parkinson activities , making them potential candidates for the development of new drugs for Parkinson’s disease.
Antidiabetic Applications
Adamantane derivatives are also known as antidiabetic agents , making them potential candidates for the development of new drugs for diabetes.
Central Nervous System (CNS) Penetration
The incorporation of the adamantane moiety enhances CNS penetration, making it valuable for targeting CNS drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-21(22-11-16-7-17(12-22)9-18(8-16)13-22)25-14-15-1-6-24-20(10-15)19-2-4-23-5-3-19/h1-6,10,16-18H,7-9,11-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBHDOXJOXSPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=NC=C4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,4'-bipyridine]-4-yl}methyl)adamantane-1-carboxamide |
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